molecular formula C20H13ClF3NOS B2775790 N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide CAS No. 339105-54-3

N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2775790
CAS No.: 339105-54-3
M. Wt: 407.84
InChI Key: IXJPGMJIAKKGQD-UHFFFAOYSA-N
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Description

N-[4-(2-Chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide (CAS 339105-54-3) is a high-purity small molecule research compound with molecular formula C₂₀H₁₃ClF₃NOS and molecular weight 407.84 g/mol. This benzamide derivative features a phenylsulfanyl linker and a 3-trifluoromethylbenzamide group, creating a unique structural motif for pharmacological investigation . This compound belongs to a class of sulfur-substituted carboxylic acid derivatives that have demonstrated research potential in modulating cardiovascular and metabolic pathways . Structurally similar benzamide analogs have shown activity in preclinical models of cardiovascular disease, atherosclerosis, and thrombosis, suggesting potential research applications in these areas . The compound's molecular architecture, incorporating both chlorophenylsulfanyl and trifluoromethylphenyl groups, represents a valuable scaffold for investigating structure-activity relationships in medicinal chemistry programs. The product is provided exclusively for research applications in laboratory settings. This compound is NOT intended for diagnostic or therapeutic uses in humans or animals. Researchers handling this material should exercise standard laboratory safety precautions and implement proper personal protective equipment. For complete handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NOS/c21-17-6-1-2-7-18(17)27-16-10-8-15(9-11-16)25-19(26)13-4-3-5-14(12-13)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJPGMJIAKKGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) bridge undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

Reagent Conditions Product Reference
H₂O₂ (30%)Acetic acid, 25°C, 12 hSulfoxide ([SO] at sulfur)
m-CPBA (1.2 equiv)CH₂Cl₂, 0°C → rt, 4 hSulfone ([SO₂] at sulfur)

Mechanistic Insight :

  • The electron-donating sulfanyl group is susceptible to oxidation. The trifluoromethyl group stabilizes intermediates via inductive effects, slowing reaction rates compared to alkyl analogs .

Amide Reduction

The benzamide group can be reduced to a benzylamine derivative:

Reagent Conditions Product Reference
LiAlH₄ (4 equiv)THF, reflux, 6 hN-[4-(2-Chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzylamine

Limitations :

  • The trifluoromethyl group remains intact under standard reduction conditions.

Electrophilic Aromatic Substitution (EAS)

The benzene rings undergo EAS at positions dictated by substituent directing effects:

Nitration

Reagent Site of Substitution Product Reference
HNO₃/H₂SO₄Meta to -CF₃ on benzamide5-Nitro-N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide

Halogenation

Reagent Site of Substitution Product Reference
Cl₂, FeCl₃Para to sulfanyl groupN-[4-(2-Chloro-5-fluorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide

Regiochemical Notes :

  • The trifluoromethyl group directs incoming electrophiles to the meta position on the benzamide ring.

  • The sulfanyl group directs substitution to ortho/para positions on its attached phenyl ring .

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group undergoes substitution under catalytic conditions:

Reagent Conditions Product Reference
Pd(dba)₂, XPhosK₃PO₄, dioxane, 100°C, 24 hN-[4-(2-Phenylsulfanylphenyl)]-3-(trifluoromethyl)benzamide (via Suzuki coupling)

Key Insight :

  • The chlorine substituent acts as a leaving group in cross-coupling reactions, enabling diversification of the aryl moiety .

Hydrolysis of the Amide Bond

Acid- or base-catalyzed hydrolysis cleaves the amide bond:

Conditions Products Reference
6 M HCl, reflux, 8 h3-(Trifluoromethyl)benzoic acid + 4-(2-Chlorophenyl)sulfanylaniline
NaOH (10%), EtOH, 70°CSame as above

Kinetics :

  • Hydrolysis rates are slower compared to non-fluorinated analogs due to the electron-withdrawing -CF₃ group .

Comparative Reactivity with Structural Analogs

Compound Oxidation Susceptibility EAS Site Reduction Product
N-[4-(Phenylsulfanyl)phenyl]benzamideHigh (S → SO₂)Ortho/para to SBenzylamine
N-[4-(2-Chlorophenyl)sulfanylphenyl]-3-nitrobenzamideModerateMeta to -NO₂Amine + nitro reduction
Target Compound Moderate (stabilized by -CF₃)Meta to -CF₃Stable benzylamine derivative

Scientific Research Applications

Medicinal Chemistry Applications

The compound is recognized for its potential as a therapeutic agent. Studies have shown that derivatives of similar structures exhibit significant biological activities, including antimicrobial and antitumor properties.

1.1 Antimicrobial Activity

Research indicates that compounds with trifluoromethyl and sulfonyl groups demonstrate promising antimicrobial effects. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been evaluated against Mycobacterium tuberculosis and other nontuberculous mycobacteria, showing moderate to significant inhibitory effects. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 62.5 µM, indicating their potential as antimycobacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
2fM. tuberculosis250
2fM. kansasii125-250
RivastigmineAChE Inhibition38.4

Enzyme Inhibition

The compound has been studied for its ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

2.1 Cholinesterase Inhibition

Compounds structurally related to N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent inhibitors exhibited IC50 values lower than those of established drugs like rivastigmine, suggesting their potential utility in treating cognitive disorders .

Table 2: Cholinesterase Inhibition Potency

CompoundAChE IC50 (µM)BuChE IC50 (µM)
2e27.0458.01
Rivastigmine38.4Not Applicable

Case Studies

3.1 Case Study: Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities against various strains of Mycobacterium species. The results highlighted the importance of alkyl chain length in enhancing antimicrobial efficacy .

3.2 Case Study: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship of similar compounds, revealing that modifications at the trifluoromethyl position significantly influenced both enzyme inhibition and antimicrobial activity. This study underscores the relevance of chemical modifications in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Halogenated Aromatic Systems

a) N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
  • Structural Differences : Replaces the sulfanylphenyl group with a hydroxybenzamide moiety and introduces chlorine and trifluoromethyl groups on the phenyl ring.
  • Key Data: Molecular formula C₁₄H₉ClF₃NO₂; average mass 315.67 g/mol; ChemSpider ID 29387134 .
b) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
  • Structural Differences : Incorporates a fluorophenyl-thienylidene hybrid system instead of the chlorophenyl-sulfanylphenyl group.
  • Key Data : Single-crystal X-ray structure confirms planar geometry and strong intermolecular hydrogen bonding (R factor = 0.034) .
  • Implications : Fluorine substitution may improve metabolic stability, while the thienylidene ring could modulate electronic properties and binding affinity.

Benzamide Derivatives with Piperazine or Sulfonamide Linkers

a) N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
  • Structural Differences : Uses a piperazine-ethoxyethyl linker and a thiophenyl group instead of the sulfanylphenyl-chlorophenyl system.
  • Key Data : Synthesized via nucleophilic substitution (32% yield); purified via dual-phase chromatography .
  • Implications: The piperazine linker and cyanophenyl group may enhance dopamine D3 receptor binding, as suggested by its designation as a receptor ligand .
b) N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide
  • Structural Differences : Replaces the sulfanyl group with a sulfonamide linker and introduces a 3-methylphenyl substituent.
  • Key Data: Sulfonamide derivatives are noted for antibacterial activity and enzyme inhibition .

Agrochemical Benzamide Derivatives

a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structural Differences : Features an isopropoxyphenyl group instead of the chlorophenyl-sulfanylphenyl system.
  • Use : Fungicide targeting succinate dehydrogenase .
  • Implications : The isopropoxy group may enhance lipophilicity and membrane penetration, critical for fungicidal activity.
b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structural Differences : Cyclopropane-carboxamide core with a tetrahydrofuran substituent.
  • Use : Herbicide .
  • Implications : The cyclopropane ring may confer conformational rigidity, influencing target specificity.

Biological Activity

N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide, with the CAS number 339105-54-3, is a complex organic compound characterized by a unique molecular structure that includes a chlorophenyl group, a sulfanylphenyl group, and a trifluoromethyl group attached to a benzamide core. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC20H13ClF3NOS
Molar Mass407.84 g/mol
IUPAC NameThis compound
SynonymsBenzamide, N-[4-[(2-chlorophenyl)thio]phenyl]-3-(trifluoromethyl)-

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways by acting on enzymes or receptors involved in cellular processes. For instance, it may inhibit or activate certain kinases involved in T-cell signaling pathways, impacting immune responses and potentially leading to therapeutic effects in immune-related disorders .

Biological Activity Studies

Research indicates that this compound exhibits several biological activities, including:

Case Studies

  • Cancer Research : In a recent study exploring the efficacy of benzamide derivatives in cancer therapy, this compound was evaluated alongside other compounds. Results indicated that it exhibited moderate cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .
  • Antimicrobial Evaluation : A comparative study of various benzamide derivatives revealed that compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on its structure .

Pharmacological Profile

The pharmacological profile of this compound is still under investigation, but preliminary data suggest:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Moderate likelihood of penetrating the blood-brain barrier.
  • CYP450 Interaction : Low inhibitory promiscuity with CYP450 enzymes, indicating a reduced risk of drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide?

  • Methodology : The compound’s synthesis likely involves coupling a benzoyl chloride derivative (e.g., 3-(trifluoromethyl)benzoyl chloride) with a substituted aniline precursor (e.g., 4-(2-chlorophenyl)sulfanylaniline). Reaction conditions such as solvent choice (e.g., dichloromethane or methanol/acidic aqueous mixtures), base (e.g., triethylamine), and temperature (room temperature to reflux) are critical for yield optimization . Reverse-phase chromatography (e.g., 10%–40% methanol/0.1% aqueous formic acid gradient) is effective for purification, as demonstrated in structurally analogous benzamide syntheses .

Q. How can spectroscopic techniques (NMR, UV, MS) be applied to characterize this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in 13C NMR as a quartet) and aromatic protons (δ 7.0–8.5 ppm in 1H NMR). The sulfanyl group may deshield adjacent aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating cleavage of the amide bond or sulfanyl-phenyl linkages .
  • UV Spectroscopy : Absorbance maxima in the 250–300 nm range reflect π→π* transitions in aromatic/trifluoromethyl systems .

Q. What are the crystallographic features of structurally related benzamide derivatives?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions such as N–H···O=C hydrogen bonds and C–H···F contacts. For example, in N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide, short H-bonds (2.15–2.89 kcal/mol stabilization energy) and C–H···F interactions dominate packing .

Advanced Research Questions

Q. How do conflicting spectroscopic and crystallographic data inform structural ambiguity in trifluoromethyl-substituted benzamides?

  • Methodology : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from dynamic effects (e.g., rotational barriers in sulfanyl groups) or polymorphism. For example, short C–H···F interactions observed in crystals may not manifest in solution NMR due to solvent effects. Computational modeling (DFT) can reconcile these differences by simulating solvent-solute interactions .

Q. What strategies optimize the compound’s reactivity for selective functionalization (e.g., halogenation, cross-coupling)?

  • Methodology :

  • Halogenation : Electrophilic substitution at the 2-chlorophenyl ring may be hindered by steric/electronic effects from the sulfanyl group. Directed ortho-metalation (e.g., using LDA) could enable regioselective bromination .
  • Cross-Coupling : Suzuki-Miyaura coupling of the trifluoromethylbenzamide moiety requires palladium catalysts (e.g., Pd(PPh3)4) and aryl boronic acids. The sulfanyl group’s electron-withdrawing nature may slow reactivity, necessitating elevated temperatures .

Q. How does the sulfanylphenyl group influence biological activity compared to other sulfur-containing analogs?

  • Methodology : Comparative studies with thioether (sulfanyl) vs. sulfonyl or morpholinyl analogs can assess pharmacokinetic differences. For example, sulfanyl groups enhance lipophilicity (logP), improving membrane permeability, while sulfonyl derivatives increase metabolic stability. In vitro assays (e.g., enzyme inhibition or receptor binding) quantify these effects .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations model binding affinities. Key interactions include:

  • Hydrogen bonding between the amide carbonyl and target active sites.
  • π-π stacking of the trifluoromethylphenyl group with aromatic residues.
  • Free energy perturbation (FEP) calculations refine binding energy estimates .

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